1,4-Bis(prop-2-en-1-yloxy)benzene

Description

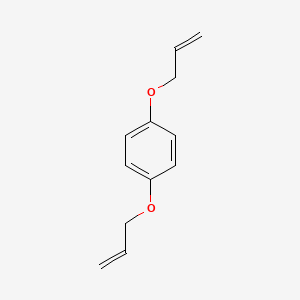

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(prop-2-enoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h3-8H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANPQJBOJRZUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291305 | |

| Record name | 1,4-bis(prop-2-en-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37592-20-4 | |

| Record name | NSC74761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(prop-2-en-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations

Polymerization Dynamics and Mechanisms

The presence of two vinyl groups in 1,4-Bis(prop-2-en-1-yloxy)benzene allows it to undergo divinyl polymerization, leading to the formation of crosslinked polymer networks. rsc.org The control of these polymerization processes is crucial for tailoring the properties of the resulting materials.

Coordination polymerization, particularly using Ziegler-Natta catalysts, is a powerful method for polymerizing alkenes. libretexts.org While ethene polymerizes rapidly with these catalysts, substituted alkenes like propene show varied reactivity. libretexts.orgbritannica.com The polymerization of alkenyl benzene (B151609) monomers through this mechanism allows for the synthesis of polymers with specific stereochemistry and high molecular weight. libretexts.org The process typically involves the insertion of the monomer into the growing polymer chain coordinated to a metal center. libretexts.org

While this compound itself is an allyl ether, its propargyl analogues, such as 1,4-bis(prop-2-yn-1-yloxy)benzene, are highly reactive in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. researchgate.netcd-bioparticles.net This "click chemistry" approach is known for its high efficiency, selectivity, and mild reaction conditions, yielding 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govnih.gov The mechanism, though debated, is generally accepted to involve the formation of a copper(I)-acetylide intermediate that then reacts with an azide (B81097). rsc.orgacs.org The reaction rate is influenced by the formation of a ternary complex involving copper, the alkyne, and the azide. nih.gov The use of polymer-supported copper catalysts can facilitate the reaction in aqueous media and allow for catalyst recycling. researchgate.netacs.org This method is extensively used for creating complex polymer architectures, including graft copolymers and dendrimers. nih.gov

The CuAAC reaction can be summarized by the following general scheme:

Step 1: Formation of a copper(I)-acetylide species.

Step 2: Coordination of the azide to the copper acetylide.

Step 3: Cycloaddition to form a six-membered copper-triazolide intermediate.

Step 4: Protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

In radical polymerization of unsymmetrical monomers, the regioselectivity of the addition is a key factor. The radical initiator typically attacks the less substituted carbon of the double bond, leading to the formation of a more stable radical intermediate. youtube.comyoutube.com For alkenyl benzene monomers, this directs the growing polymer chain to add in a specific orientation, influencing the final polymer structure. youtube.com

In the context of divinyl monomers like this compound, chemo- and regioselectivity also pertain to the control of which double bond reacts and in what manner, especially when different types of polymerizable groups are present in the monomer. researchgate.netrsc.org

The polymerization of divinyl monomers inherently leads to the formation of a crosslinked network, often resulting in gelation at low conversions. acs.orgtandfonline.com Preventing or controlling cross-linking is essential for producing soluble, processable polymers. Several strategies can be employed:

Controlling Reaction Conditions: Lowering the monomer and initiator concentrations can reduce the probability of intermolecular cross-linking reactions. tandfonline.com

Amphiphilic Nature: Utilizing the amphiphilic nature of the primary polymer chains and cross-link units with opposing polarities can control the intermolecular cross-linking reaction. acs.org

Post-Polymerization Crosslinking: Polymers can be designed with reactive pendant groups that allow for crosslinking to occur after the initial polymerization, offering better control over the network structure. rsc.org

Introduction of Bulky Substituents: Steric hindrance around the double bonds can disfavor intermolecular reactions, promoting intramolecular cyclization over cross-linking.

The table below summarizes key aspects of polymerization involving divinyl monomers.

| Polymerization Aspect | Description | Key Considerations |

| Gelation | The point at which an infinite network is formed, leading to a rapid increase in viscosity. | Occurs early in divinyl polymerization. acs.org |

| Intramolecular Cross-linking | Formation of cyclic structures within a single polymer chain. | Competes with intermolecular cross-linking and affects network structure. acs.org |

| Intermolecular Cross-linking | Formation of covalent bonds between different polymer chains, leading to network formation. | The key reaction leading to gelation. acs.org |

Rearrangement and Cleavage Reactions

Aryl allyl ethers, such as this compound, are known to undergo characteristic rearrangement reactions, most notably the Claisen rearrangement.

The Claisen rearrangement is a thermally induced, intramolecular, pericyclic reaction specific to aryl allyl ethers and vinyl allyl ethers. ucalgary.calibretexts.orglibretexts.orgwikipedia.orglibretexts.org When heated, typically to around 250°C, an aryl allyl ether rearranges to form an ortho-allylphenol. libretexts.orglibretexts.orglibretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org

The mechanism involves the following steps:

A libretexts.orglibretexts.org-sigmatropic rearrangement occurs where the C-O bond is cleaved and a new C-C bond is formed between the terminal carbon of the allyl group and the ortho-carbon of the benzene ring. ucalgary.calibretexts.org This step disrupts the aromaticity of the ring, forming a non-aromatic cyclohexadienone intermediate. libretexts.orgyoutube.com

Tautomerization of the dienone intermediate rapidly restores the aromaticity, yielding the final o-allylphenol product. ucalgary.cayoutube.com

Evidence for this intramolecular mechanism comes from crossover experiments and isotopic labeling studies. libretexts.orglibretexts.orglibretexts.org If both ortho positions on the benzene ring are blocked, the rearrangement can occur at the para position, though this involves a second sigmatropic shift.

The table below outlines the key features of the Claisen rearrangement.

| Feature | Description |

| Reaction Type | libretexts.orglibretexts.org-Sigmatropic Rearrangement. ucalgary.ca |

| Mechanism | Concerted, intramolecular process. ucalgary.cawikipedia.org |

| Transition State | Highly ordered, cyclic, six-membered. libretexts.orglibretexts.org |

| Product | Typically an ortho-substituted phenol (B47542). ucalgary.camedjchem.comresearchgate.net |

| Driving Force | Formation of a stable aromatic phenol from the dienone intermediate. youtube.comyoutube.com |

O-C Bond Cleavage Mechanisms with Specific Reagents

The cleavage of the oxygen-carbon bond in this compound, also known as 1,4-diallyloxybenzene, is a pivotal reaction for the deprotection of the hydroquinone (B1673460) core, enabling further molecular modifications. The mechanisms governing this cleavage are highly dependent on the choice of reagents.

A well-established method for this transformation is through transition metal catalysis, particularly with palladium. The deallylation process catalyzed by palladium typically proceeds via the formation of a π-allyl palladium complex. The catalytic cycle commences with the coordination of a palladium(0) catalyst to the double bond of the allyl group. This is followed by an oxidative addition step, where the palladium inserts into the O-C bond, yielding a π-allyl palladium(II) complex and a phenoxide. The subsequent protonation of the phenoxide produces hydroquinone. The π-allyl palladium complex can then be intercepted by various nucleophiles, which regenerates the Pd(0) catalyst, thus completing the catalytic cycle. The nature of the nucleophile can significantly influence the reaction's efficiency.

Alternatively, strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be employed to sever the ether linkage. This reaction is initiated by the protonation of the ether oxygen, which is then followed by a nucleophilic attack from the halide ion (Br⁻ or I⁻). The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. Given the stability of the allylic carbocation, an Sₙ1-like pathway is often favored for the allyl group. In this pathway, the protonated ether cleaves to form the stable allyl cation and a phenol intermediate, which is subsequently deprotected to hydroquinone. A direct Sₙ2 attack by the halide on the less sterically hindered carbon of the allyl group also presents a viable cleavage route.

Lewis acids, including boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are also potent reagents for the cleavage of aryl ethers. With BBr₃, the mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen. This is succeeded by the intramolecular delivery of a bromide ion to the alkyl carbon, resulting in the cleavage of the C-O bond and the formation of a brominated alkyl chain alongside a boron-phenoxy intermediate. The final step involves the hydrolysis of this intermediate to release the hydroquinone.

A summary of the reagents and their proposed mechanistic pathways for the O-C bond cleavage of this compound is provided in the interactive table below.

| Reagent | Proposed Mechanistic Pathway | Key Intermediates |

| Palladium(0) catalyst with a nucleophile | π-allyl palladium complex formation | π-allyl palladium(II) complex, phenoxide |

| Strong acids (HBr, HI) | Protonation followed by Sₙ1 or Sₙ2 attack | Allylic carbocation, protonated ether |

| Lewis acids (BBr₃, AlCl₃) | Coordination to ether oxygen, intramolecular nucleophilic attack | Boron-phenoxy intermediate |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzene Core

The benzene core of this compound is activated towards electrophilic aromatic substitution reactions. This is due to the electron-donating character of the two alkoxy groups, which direct incoming electrophiles to the ortho positions relative to themselves. Consequently, substitution occurs at the 2, 3, 5, and 6 positions of the benzene ring.

Common electrophilic aromatic substitution reactions applicable to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid is expected to yield 2,3-dinitro-1,4-bis(prop-2-en-1-yloxy)benzene or a mixture of mono- and di-nitro isomers, with the product distribution being dependent on the reaction conditions. The potent activating effect of the diallyloxy groups often permits the use of milder reaction conditions compared to those required for unsubstituted benzene.

Conversely, nucleophilic aromatic substitution on the electron-rich benzene ring of this compound is generally challenging. Such reactions necessitate the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in the parent molecule. Therefore, to facilitate nucleophilic substitution, the molecule must first be functionalized, for example, by introducing nitro groups via electrophilic substitution. The resulting nitro-substituted derivative can then undergo nucleophilic aromatic substitution, wherein a nucleophile displaces a leaving group (such as a halide, if previously introduced) or a nitro group itself.

Functional Group Interconversions of the Alkenyl/Alkynyl Moieties

The prop-2-en-1-yl (allyl) groups of this compound serve as versatile handles for a variety of functional group interconversions.

A frequent transformation is the isomerization of the allyl group to a prop-1-en-1-yl group. This reaction is typically catalyzed by transition metals, such as rhodium or ruthenium complexes, or by the action of a strong base. The product, a propenyl ether, is an enol ether that can be readily hydrolyzed under acidic conditions to yield hydroquinone and propanal. This isomerization-hydrolysis sequence offers an alternative strategy for the deprotection of the hydroquinone core.

The double bonds of the allyl groups are also amenable to addition reactions. For example, hydrogenation with a catalyst like palladium on carbon (Pd/C) reduces the allyl groups to propyl groups, forming 1,4-bis(propyloxy)benzene. Halogenation with reagents such as bromine (Br₂) or chlorine (Cl₂) leads to the formation of dihalo-propyl ethers. Furthermore, the double bonds can undergo dihydroxylation, for instance, with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), to produce the corresponding tetraol.

Epoxidation of the double bonds can be accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which results in the formation of a bis-epoxide, 1,4-bis(oxiran-2-ylmethoxy)benzene. This bis-epoxide is a valuable monomer in the synthesis of epoxy resins.

Moreover, the allyl groups can engage in olefin metathesis reactions. For example, cross-metathesis with other alkenes in the presence of a Grubbs' catalyst can lead to the synthesis of more elaborate molecular architectures. It is important to note that ring-closing metathesis is not applicable in this case, as the two allyl groups are not suitably positioned to form a cyclic structure.

The interactive table below summarizes the functional group interconversions of the alkenyl moieties in this compound.

| Reaction Type | Reagents | Product Functional Group |

| Isomerization | Rh or Ru complexes, strong base | Prop-1-en-1-yl ether |

| Hydrogenation | H₂, Pd/C | Propyl ether |

| Halogenation | Br₂, Cl₂ | Dihalo-propyl ether |

| Dihydroxylation | OsO₄, cold dilute KMnO₄ | Tetraol |

| Epoxidation | m-CPBA | Bis-epoxide |

| Cross-Metathesis | Grubbs' catalyst, another alkene | Modified alkenyl chain |

Computational Chemistry and Theoretical Modelling

Electronic Structure and Reactivity Studies

The electronic structure of a molecule dictates its reactivity. Theoretical studies on 1,4-Bis(prop-2-en-1-yloxy)benzene have employed various computational techniques to elucidate these properties.

The energy landscape, also explored via DFT, helps to identify various conformers of the molecule and the energy barriers between them. This is particularly relevant for the flexible propargyloxy groups, which can rotate around the ether oxygen-carbon bond.

| Parameter | Optimized Value |

| C-C (benzene ring) | ~1.39 Å |

| C-O (ether) | ~1.37 Å |

| O-C (allyl) | ~1.43 Å |

| C=C (allyl) | ~1.34 Å |

| C-O-C angle | ~118° |

Note: The data presented in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic ethers. Actual values for this compound would require specific computational studies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the oxygen atoms of the ether groups, while the LUMO is distributed over the benzene ring and the allylic double bonds.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative for aromatic ethers and are provided for illustrative purposes. The precise energies for this compound would need to be determined by specific quantum chemical calculations.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating high reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Local reactivity is described by Fukui functions, which identify the specific atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the oxygen atoms and the carbon atoms of the benzene ring are often the most reactive sites.

Non-Covalent Interactions and Molecular Recognition Phenomena

Non-covalent interactions are critical in determining the supramolecular chemistry and physical properties of materials.

The Reduced Density Gradient (RDG) method is a computational tool used to visualize and analyze weak non-covalent interactions. In the solid state or in molecular aggregates, this compound can exhibit several such interactions. These include:

C-H...O interactions: Hydrogen bonds between the hydrogen atoms of the allyl groups or the benzene ring and the oxygen atoms of neighboring molecules.

C-H...π interactions: Interactions between the C-H bonds and the π-system of the benzene ring.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

RDG analysis provides a graphical representation of these interactions, highlighting their location and strength.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other charged species. In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue.

For this compound, the MEP map would show negative potential (red) around the oxygen atoms due to their high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms would exhibit positive potential (blue), and the benzene ring would show a mix of negative potential above and below the plane of the ring and positive potential around the edges.

Theoretical Prediction of Host-Guest Complexation in Supramolecular Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Host-guest chemistry is a central part of this field, where a larger 'host' molecule can encapsulate a smaller 'guest' molecule. Theoretical predictions play a crucial role in understanding the stability, structure, and dynamics of these host-guest complexes.

Computational methods, including molecular mechanics, density functional theory (DFT), and ab initio calculations, are frequently employed to model these interactions. These studies can predict binding affinities, geometries of the complex, and the thermodynamic parameters associated with complex formation.

Despite the utility of these methods, dedicated theoretical studies predicting the behavior of this compound as either a host or a guest in a supramolecular system are not available in the current body of scientific literature. Such research would be valuable to understand how the allyl ether groups and the central benzene ring might participate in non-covalent interactions within a supramolecular assembly.

Prediction of Optical Properties

Theoretical calculations are instrumental in predicting the optical properties of molecules, guiding the design of new materials for various photonic and electronic applications.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in telecommunications, optical computing, and frequency conversion. Computational chemistry provides a framework for predicting the NLO properties of molecules, primarily through the calculation of polarizabilities (α) and hyperpolarizabilities (β, γ, etc.).

The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation. Calculations are often performed using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and, most commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP). These calculations can elucidate the relationship between a molecule's electronic structure and its NLO response.

For this compound, there is a lack of published research containing theoretical calculations of its nonlinear optical properties, including its hyperpolarizability. While studies exist for other benzene derivatives, which demonstrate how different substituent groups can influence NLO responses, no specific data tables or detailed findings for this compound could be located. Theoretical investigation into this molecule would be required to determine its potential as an NLO material.

Advanced Applications in Materials Science and Engineering

Polymer Development for Enhanced Performance

The dual allyl functionality of 1,4-bis(prop-2-en-1-yloxy)benzene allows for its integration into various polymer systems, where it can be used to impart desirable properties such as charge transport, thermal stability, and chemical functionality.

This compound serves as a valuable precursor for monomers used in the synthesis of semiconducting polymers for electronic applications. ontosight.airesearchgate.net In one notable approach, the allyl groups of the molecule undergo hydrosilylation followed by iodination. researchgate.net This process transforms it into a diiodohydroquinone ether monomer, which is then suitable for polymerization via Sonogashira coupling to produce intrinsically stretchable semiconducting polymers. researchgate.net These polymers are designed for use in organic field-effect transistors and other flexible electronic devices. researchgate.net

Furthermore, derivatives of this compound are utilized in the development of organic semiconductors and liquid crystals. ontosight.ai In a related application, the molecule is first converted via a Claisen rearrangement into bisallyl-hydroquinone isomers. google.com These isomers are then incorporated into polymer backbones designed for use as organic dielectric materials in electronics, where they contribute to creating robust, solution-processable, and photopatternable films. google.com

The ability of the allyl groups in this compound to undergo thermal crosslinking is a key feature in the design of copolymers with high thermal stability. When incorporated into a polymer matrix, these groups can react at elevated temperatures to form a robust, crosslinked network. This network structure restricts polymer chain mobility, thereby enhancing the material's resistance to thermal degradation. google.comamazonaws.com

For instance, this compound can be used as a crosslinking agent in silicone polymers. amazonaws.com The principle behind this enhancement is well-established in polymer chemistry. For example, the introduction of a crosslinking agent like divinylbenzene (B73037) into polystyrene significantly increases the activation energy of thermal degradation, as detailed in the table below. A similar principle applies when using this compound, where its bifunctional nature facilitates the formation of a stable, three-dimensional polymer network. nih.gov The molecule itself undergoes a Claisen rearrangement at high temperatures (e.g., 180°C), a reaction that can initiate the crosslinking process in a polymer system. au.dk

| Polymer System | Crosslinker Content (%) | Activation Energy of Degradation (kcal/mole) |

|---|---|---|

| Styrene-Divinylbenzene Copolymer | 2 | 53 |

| Styrene-Divinylbenzene Copolymer | 25 | 54 |

| Styrene-Divinylbenzene Copolymer | 48 | 58 |

| Styrene-Divinylbenzene Copolymer | 56 | 58 |

| Polydivinylbenzene (PDVB) | 100 | 65 |

Table 1. Illustrative data showing the effect of crosslinker concentration on the thermal stability of polymers. The data is for the well-studied styrene-divinylbenzene system and demonstrates the principle that increasing crosslinker content enhances the activation energy of degradation. nih.gov

The terminal double bonds of the allyl groups on this compound are readily accessible for a variety of chemical transformations, making them ideal for the post-polymerization modification of materials. This allows for the introduction of new functional groups onto a polymer backbone, tailoring its properties for specific applications.

A prime example is the use of photo-induced step transfer-addition & radical-termination (START) polymerization to create alternating copolymers from this compound and other monomers. rsc.org The resulting polymers, which feature pendant allyl groups along the chain, can then undergo subsequent modification. rsc.org Thiol-ene "click" chemistry is a particularly efficient method for this, where a thiol-containing molecule is added across the double bond, attaching new functionalities to the polymer under mild conditions. amazonaws.compittstate.edu This strategy has been employed to attach perfluorocarbon chains and other moieties, demonstrating the utility of the allyl groups as versatile chemical handles. rsc.org

Supramolecular Architectures and Self-Assembly

Beyond covalent polymer chemistry, this compound is an effective component in the construction of non-covalent supramolecular structures, where its size, shape, and functionality drive the formation of organized assemblies.

This compound can act as a guest molecule, becoming encapsulated within larger macrocyclic hosts to form stable host-guest complexes. nih.gov It has been successfully incorporated into a hierarchical, "Russian doll-like" assembly, where it is held within a cyclobis(paraquat-p-phenylene) (CBPQT) cage, which in turn is nested inside a larger diradical dicationic cyclophane. nih.govscispace.comresearchgate.net The formation of these multi-component assemblies is driven by precise molecular recognition and radical-pairing interactions. nih.gov

| Guest Molecule | Torsion Angle (°) |

|---|---|

| 1,4-Dichlorobenzene | 86 |

| 1,4-Dibromobenzene | 78 |

| 1,4-Bis(allyloxy)benzene | 74 |

| Bis(propargyl)-terephthalate | 70 |

| Dimethyl terephthalate | 66 |

Table 2. Torsion angles of various 1,4-disubstituted benzene (B151609) derivatives when encapsulated as guest molecules within a [CBPQT ⊂ 1]4(+•) host complex. The angle reflects the steric influence of the substituents on the guest's conformation within the host cavity. nih.gov

In a different approach, this compound reacts with silver(I) salts, such as silver(I) perchlorate (B79767) and tetrafluoroborate (B81430), to form metallosupramolecular assemblies. canterbury.ac.nz In these structures, the silver ions coordinate with the alkene groups of the ligand, bridging multiple units to create extended coordination polymers. canterbury.ac.nz

The interactions of this compound at a molecular level can be harnessed to fabricate ordered nanostructures through self-assembly. The formation of the aforementioned "Russian doll" complexes is a prime example of a hierarchical self-assembled superstructure. nih.govresearchgate.net

Furthermore, its reaction with silver(I) salts leads to the spontaneous formation of well-defined, one-dimensional (1D) or two-dimensional (2D) polymeric nanostructures. canterbury.ac.nz With silver(I) perchlorate, it forms a 1D polymeric chain where silver atoms are bridged by the olefin groups. canterbury.ac.nz The use of silver(I) tetrafluoroborate as the metal source results in the self-assembly of a more complex 2D polymeric network. canterbury.ac.nz These examples highlight the utility of this compound in directing the formation of organized matter from the molecular scale upwards.

Advanced Building Blocks for Covalent Organic Frameworks (COFs) (from alkyne analogues)

While this compound itself is not directly used for Covalent Organic Framework (COF) synthesis, its alkyne analogue, 1,4-bis(prop-2-yn-1-yloxy)benzene , is a highly promising building block, or "linker," for creating these sophisticated porous materials. COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comresearchgate.net Their ordered, porous structures are designed at the molecular level, offering exceptional properties such as high thermal stability, large surface areas, and tunable functionalities. cd-bioparticles.net

The synthesis of COFs relies on the principles of dynamic covalent chemistry, where reversible bond formation reactions allow for "error-correction" during the crystallization process, leading to highly ordered, defect-free frameworks. mdpi.com The utility of 1,4-bis(prop-2-yn-1-yloxy)benzene stems from its two terminal alkyne groups. These groups can participate in various coupling reactions, such as Glaser-Hay or Sonogashira cross-coupling, to connect with other monomers and form the extended, rigid network of a COF.

The key characteristics of alkyne-based linkers like 1,4-bis(prop-2-yn-1-yloxy)benzene for COF synthesis are:

Linear and Rigid Geometry: The linear disposition of the two alkyne groups across the central benzene ring helps in the formation of predictable and ordered porous structures.

Reactive Terminal Alkynes: The terminal C-H bond on the alkyne groups is reactive and can be readily coupled to form new carbon-carbon bonds, which constitute the backbone of the COF.

The general strategy involves the self-condensation of a dialkyne monomer or its co-condensation with another multi-functionalized linker to create 2D or 3D frameworks. For instance, linking a linear dialkyne with a trigonal or tetrahedral co-monomer can produce highly porous 2D sheets or 3D networks, respectively. While specific COFs derived from 1,4-bis(prop-2-yn-1-yloxy)benzene are not prominently featured in literature, the use of similar dialkyne-tagged organic molecules is a well-established strategy for creating functional COFs and related metal-organic frameworks (MOFs). cd-bioparticles.netrsc.org

Table 1: Properties of Alkyne Analogue for COF Synthesis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 1,4-bis(prop-2-yn-1-yloxy)benzene | 34596-36-6 | C12H10O2 | 186.21 | Linear dialkyne for COF linkage |

| 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene | Not available in search | C12H8Br2O2 | 344.00 | Functionalized linker for post-synthetic modification |

Engineering of Dyes and Light-Harvesting Components

The core structure of this compound, the 1,4-dialkoxybenzene unit, is a common and effective component in the molecular engineering of organic dyes for applications such as dye-sensitized solar cells (DSSCs). nih.gov In DSSCs, a molecular sensitizer (B1316253) (the dye) is responsible for absorbing light and injecting an electron into a semiconductor material, initiating the generation of electric current. nih.gov

Organic dyes for DSSCs are often designed with a Donor-π-Acceptor (D-π-A) architecture. nih.gov

Donor (D): An electron-rich unit that provides the electron upon photoexcitation.

Acceptor (A): An electron-poor unit that pulls the electron density across the molecule and often serves to anchor the dye to the semiconductor surface (e.g., TiO₂).

π-Bridge: A conjugated system that connects the donor and acceptor, facilitating charge transfer.

The 1,4-dialkoxybenzene moiety is an excellent electron donor due to the electron-releasing nature of the ether oxygen atoms. By incorporating this unit into a larger conjugated system, chemists can finely tune the dye's electronic and photophysical properties. The alkoxy groups enhance the electron-donating strength compared to a simple benzene ring, which helps in achieving efficient charge separation and can influence the dye's light-absorption spectrum.

Although this compound itself is not a complete dye, its central hydroquinone (B1673460) diether core is a foundational element. For instance, research on DSSCs has explored dyes where a hydroquinone/benzoquinone couple acts as a redox mediator. researchgate.net Furthermore, complex dyes have been synthesized that incorporate substituted dialkoxybenzene units as the donor part of the D-π-A structure to achieve high power conversion efficiencies. rsc.org The allyl groups in this compound could potentially be used for post-synthesis modification or polymerization on a surface, but its primary value in this context is the electronic contribution of its core structure.

Table 2: Role of the 1,4-Dialkoxybenzene Moiety in D-π-A Dyes

| Component | Function | Example Moiety | Impact on Dye Performance |

|---|---|---|---|

| Donor (D) | Electron-rich source | 1,4-Dialkoxybenzene | Enhances light absorption and facilitates electron injection. |

| π-Bridge | Electron conduit | Thiophene, Phenyl | Connects donor and acceptor, influences absorption wavelength. |

| Acceptor (A) | Electron-withdrawing anchor | Cyanoacrylic acid | Facilitates electron injection into semiconductor and binds to the surface. |

Development of Two-Dimensional (2D) and Three-Dimensional (3D) Carbon Networks

This compound serves as a potential precursor for the bottom-up synthesis of advanced 2D and 3D carbon networks. The reactive allyl groups (prop-2-en-1-yl) at either end of the molecule are key to this application. These groups can undergo thermal or chemically initiated polymerization to form a cross-linked polymer resin. Subsequent pyrolysis (high-temperature treatment in an inert atmosphere) of this resin can convert the organic structure into a solid, high-purity carbon material. army.mil

This process is analogous to the production of glassy carbon from phenolic or furan (B31954) resins. chemrxiv.orgnih.gov The steps are generally:

Polymerization: Heating this compound can initiate the polymerization of the allyl groups, forming a rigid, three-dimensional thermoset polymer. This is similar to the curing of allyl-based resins used in composites. researchgate.net

Pyrolysis: The resulting polymer is heated to high temperatures (e.g., >800°C). During this process, non-carbon atoms (hydrogen, oxygen) are driven off as volatile gases, and the remaining carbon atoms rearrange to form stable, extended aromatic sheets and networks. chemrxiv.org

The final properties of the carbon material—such as its density, porosity, and degree of graphitization—are highly dependent on the pyrolysis conditions, including the heating rate, final temperature, and pressure. army.milchemrxiv.org By controlling these parameters, it is possible to engineer the microstructure of the resulting carbon. The benzene ring in the original molecule provides a pre-existing aromatic unit that can facilitate the formation of graphitic domains within the final carbon structure. This method allows for the creation of monolithic carbon shapes or carbon matrices within composite materials. While specific research on the pyrolysis of pure this compound is not widely documented, the principles are well-established for allyl-functionalized aromatic compounds. researchgate.net

Q & A

Q. What are the established synthetic routes for 1,4-Bis(prop-2-en-1-yloxy)benzene?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using hydroquinone and allyl bromide in basic conditions (e.g., K₂CO₃ in acetone). Alternatively, metal-mediated coupling (e.g., ZnCl₂ in water/methanol mixtures) can yield crystalline products suitable for X-ray analysis . Hydroquinone diallyl ether derivatives are typically purified via recrystallization or column chromatography to achieve >99% purity .

Q. How is the molecular structure validated experimentally?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to confirm allyloxy group integration and aromatic proton environments.

- X-ray crystallography : Single-crystal diffraction reveals bond lengths (e.g., C-O ~1.36 Å) and dihedral angles between the benzene ring and allyl chains .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 190.1 for C₁₂H₁₄O₂) .

Q. Which computational methods are optimal for predicting electronic properties?

- Methodological Answer :

- Hartree-Fock (HF) : Suitable for initial geometry optimization but underestimates electron correlation.

- MP2 : Captures 80–90% of electron correlation effects, critical for polarizability calculations .

- Basis sets : 6-31G provides balance between accuracy and computational cost for dipole moments; 6-31+G(d) improves hyperpolarizability predictions .

Advanced Research Questions

Q. How do electron correlation effects influence nonlinear optical (NLO) properties?

- Methodological Answer :

- MP2 vs. DFT : MP2 accounts for dispersion forces, increasing hyperpolarizability (β) by 20–30% compared to B3LYP .

- Polarization functions : Adding d-orbitals (e.g., 6-31G(d)) reduces anisotropy errors in α (polarizability) from 15% to <5% .

- Example : For 1,4-bis(3-carboxy-3-oxo-propenyl)benzene, MP2/6-31G predicts β = 25 × 10⁻³⁰ esu, aligning with experimental trends in conjugated systems .

Q. What photochemical mechanisms occur under UV irradiation?

- Methodological Answer :

- S-O cleavage : Analogous to 1,4-bis(phenylsulfonyloxy)benzene, allyloxy groups undergo homolytic cleavage under 254 nm UV, generating allyl radicals and quinone intermediates .

- Acid generation : Radical recombination produces sulfonic acids (quantified via HPLC-MS), with O₂ acting as a chain-terminating agent .

- Kinetic analysis : Use time-resolved UV-Vis spectroscopy to monitor radical lifetimes (typically <1 µs in acetonitrile) .

Q. How does molecular geometry affect polarization and hyperpolarizability?

- Methodological Answer :

- Planarity : A coplanar benzene-allyloxy system enhances conjugation, increasing α by 40% compared to twisted geometries .

- Substituent effects : Electron-withdrawing groups (e.g., -COOH) amplify β by 50% via charge-transfer transitions .

- Table : Computational comparison of α and β at different theory levels:

| Method | α (×10⁻²⁴ cm³) | β (×10⁻³⁰ esu) |

|---|---|---|

| HF/6-31G | 18.5 | 12.3 |

| MP2/6-31G | 22.1 | 25.6 |

| B3LYP/6-31G | 20.8 | 18.9 |

| Data derived from analogous bis-carboxy derivatives |

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves (ASTM D6978) and safety goggles (ANSI Z87.1) to prevent dermal/ocular exposure .

- Ventilation : Fume hoods (0.5 m/s face velocity) mitigate inhalation risks; airborne concentrations should remain <1 mg/m³ .

- Spill management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste (UN2811/UN3261) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.